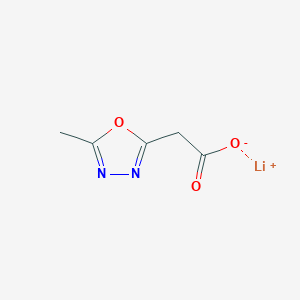

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Synonyms : Lithium(I) 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetate; 1,3,4-Oxadiazole-2-acetic acid, 5-methyl-, lithium salt (1:1)

Molecular Structure Analysis

The molecular structure of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate consists of a five-membered heterocyclic ring system containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Unfortunately, I couldn’t retrieve the exact molecular structure image, but you can find it in relevant literature.

Chemical Reactions Analysis

The compound’s chemical reactions and transformations are essential for understanding its behavior. For instance, the presence of bromine derivatives has been explored in the synthesis of related oxadiazole compounds . Further studies are needed to elucidate specific reactions involving this compound.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 133–135°C

- FT-IR Peaks : 1640 cm-1 (C=O), 3518 cm-1 (OH)

- 1H NMR Peaks : 6.76–7.86 (m, 9H, Ar–H), 12.2 (bs, 1H, OH)

- 13C-NMR Peaks : δ 116.1, 129.08, 131.1, 132.6, 132.9, 133.5, 139.1, 163.13, 195.1

Applications De Recherche Scientifique

Lithium-Ion Batteries

Lithium-ion batteries are ubiquitous in portable electronics, electric vehicles, and renewable energy storage. The compound’s lithium ion can participate in redox reactions, contributing to the battery’s energy storage capacity. Researchers explore its potential as an electrolyte additive or as part of the cathode or anode materials .

Polymer Electrolytes

In lithium-ion batteries, polymer electrolytes play a crucial role in ion transport. Incorporating this compound into polymer electrolytes could enhance their conductivity, leading to more efficient charge-discharge cycles and improved battery performance .

Suppression of Lithium Dendrite Growth

Lithium dendrites can cause short circuits in batteries, leading to thermal runaway and safety hazards. Coating anodes with polymers containing this compound may inhibit dendrite growth, preventing separator penetration and enhancing battery safety .

Modified Silicon Anodes

Silicon-based anodes offer high capacity but suffer from volume expansion during cycling. Incorporating this compound into three-dimensional silicon structures could improve stability, enhance lithium-ion intercalation, and mitigate capacity loss .

Lithium Recycling via Membrane Separation

As demand for lithium increases, recycling spent lithium-ion batteries becomes crucial. Membrane separation techniques, including this compound, efficiently recover lithium resources from battery waste, addressing resource limitations .

High-Voltage Lithium Battery Technology

Understanding lithium inventory loss is essential for developing high-voltage (>4.4 V) lithium-ion batteries. This compound’s behavior in full cells sheds light on critical bottlenecks, guiding advancements in battery technology .

Propriétés

IUPAC Name |

lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPLENCEUBOKI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN=C(O1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)

![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)

![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)

![1-(3-chlorophenyl)-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)

![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2737309.png)